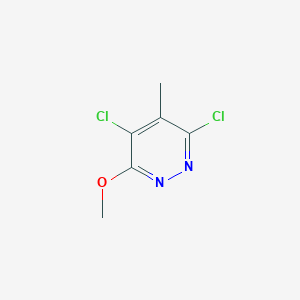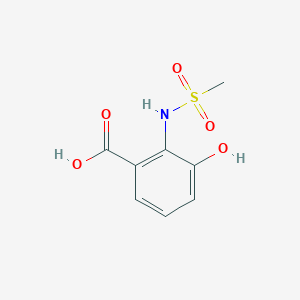
2-Bromo-4-chloro-3,6-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-3,6-dimethoxyaniline is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-3,6-dimethoxyaniline typically involves multiple steps, starting with the nitration of an appropriate benzene derivative followed by halogenation and methoxylation reactions. The specific conditions, such as temperature, pressure, and choice of reagents, are crucial to achieving the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high yield and purity. The process involves the use of specialized reactors and controlled environments to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-chloro-3,6-dimethoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-3,6-dimethoxyaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and processes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Bromo-4-chloro-3,6-dimethoxyaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparación Con Compuestos Similares
2-Bromo-4-chloro-3,6-dimethoxyaniline is unique compared to other similar compounds due to its specific combination of functional groups. Similar compounds include:
2-Bromo-4-chloroaniline
2-Bromo-3,6-dimethoxyaniline
4-Chloro-3,6-dimethoxyaniline
These compounds differ in the positions and types of substituents on the aniline ring, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C8H9BrClNO2 |
|---|---|
Peso molecular |
266.52 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-3,6-dimethoxyaniline |
InChI |
InChI=1S/C8H9BrClNO2/c1-12-5-3-4(10)8(13-2)6(9)7(5)11/h3H,11H2,1-2H3 |
Clave InChI |
DCZZWZZVKMIRJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1N)Br)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)





![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)



![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)



